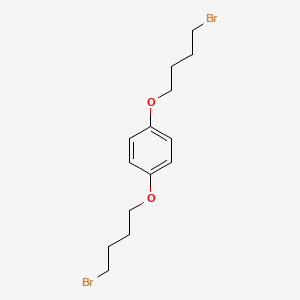

1,4-Bis(4-bromobutoxy)benzene

描述

Structure

3D Structure

属性

CAS 编号 |

66619-91-8 |

|---|---|

分子式 |

C14H20Br2O2 |

分子量 |

380.11 g/mol |

IUPAC 名称 |

1,4-bis(4-bromobutoxy)benzene |

InChI |

InChI=1S/C14H20Br2O2/c15-9-1-3-11-17-13-5-7-14(8-6-13)18-12-4-2-10-16/h5-8H,1-4,9-12H2 |

InChI 键 |

KTOGCLNNHBUUOX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OCCCCBr)OCCCCBr |

规范 SMILES |

C1=CC(=CC=C1OCCCCBr)OCCCCBr |

产品来源 |

United States |

Strategic Positioning As a Key Building Block in Organic Synthesis

1,4-Bis(4-bromobutoxy)benzene serves as a crucial building block due to its dual reactive sites. The terminal bromine atoms on the flexible butoxy chains are susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. This characteristic makes it an ideal precursor for creating a diverse array of more complex molecules. ontosight.ai

The synthesis of this compound is typically achieved through the Williamson ether synthesis. In this reaction, hydroquinone (B1673460) is treated with an excess of 1,4-dibromobutane (B41627) in the presence of a base like potassium carbonate. rsc.orgiucr.org This method provides a straightforward and efficient route to the desired product.

Significance in the Design and Construction of Functional Materials

The molecular architecture of 1,4-Bis(4-bromobutoxy)benzene makes it an invaluable component in the fabrication of advanced functional materials. Its ability to act as a linker or cross-linking agent has been exploited in the development of polymers, liquid crystals, and supramolecular assemblies. iucr.orggoogle.com

A significant application of this compound is in the synthesis of pillar[n]arenes, a class of macrocyclic host molecules. brighton.ac.uk For instance, it has been used in the co-cyclization with 1,4-dimethoxybenzene (B90301) to create functionalized pillar iucr.orgarenes. rsc.orgrsc.org These resulting macrocycles possess cavities that can encapsulate guest molecules, leading to applications in sensing, drug delivery, and catalysis. rsc.orgresearchgate.net

Furthermore, the incorporation of this compound into polymer backbones can impart desirable properties such as thermal stability and specific electronic characteristics. iucr.orgnih.gov Its derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. iucr.org The extended and flexible nature of the bromobutoxy chains can influence the packing and morphology of these materials, which in turn dictates their bulk properties. iucr.org

Historical Context and Evolution of Research Trajectories

Established Synthetic Routes to this compound

The primary and most well-established method for synthesizing this compound is through the Williamson etherification of hydroquinone (B1673460) with 1,4-dibromobutane (B41627). rsc.orgiucr.orgrsc.org This reaction is a classic example of nucleophilic substitution, where the phenoxide ions derived from hydroquinone attack the electrophilic carbon atoms of 1,4-dibromobutane, displacing the bromide ions.

Etherification Reactions of Hydroquinone Derivatives with 1,4-Dibromobutane

The synthesis typically involves the reaction of hydroquinone with an excess of 1,4-dibromobutane in the presence of a base. rsc.orgiucr.org The base is crucial for deprotonating the hydroxyl groups of hydroquinone to form the more nucleophilic phenoxide species. Common bases employed for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH). rsc.org The reaction is generally carried out in a polar aprotic solvent such as acetone (B3395972) or acetonitrile, which facilitates the dissolution of the reactants and promotes the SN2 reaction pathway. rsc.orgrsc.org

A typical procedure involves stirring a mixture of hydroquinone and a base like potassium carbonate in a suitable solvent, followed by the addition of 1,4-dibromobutane. iucr.org The reaction mixture is then heated to reflux for a period ranging from several hours to a couple of days to ensure complete reaction. rsc.orgiucr.org

Optimized Reaction Conditions and Yield Enhancement Strategies

Several strategies have been developed to optimize the synthesis of this compound and enhance its yield. The choice of base, solvent, reaction temperature, and the stoichiometry of the reactants are critical factors.

| Reactants | Base | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Hydroquinone, 1,4-Dibromobutane | K₂CO₃ | Acetone | KI | Reflux, 1.5 days | 80 | rsc.org |

| Resorcinol, 1,4-Dibromobutane | K₂CO₃ | Acetone | - | 60°C, 7 hours | - | iucr.org |

| Hydroquinone, 1,4-Dibromobutane | K₂CO₃ | Acetonitrile | KI | Reflux, 60°C, 24 hours | 60 | rsc.org |

| 4-(Methylsulfonyl)phenol, 1,4-Dibromobutane | K₂CO₃ | DMF | - | 60-80°C | >95 (purity) |

The use of a catalyst such as potassium iodide (KI) can significantly improve the reaction rate and yield. rsc.orgrsc.org The iodide ion is a better nucleophile than the bromide ion and can displace it from 1,4-dibromobutane. The resulting 1-iodo-4-bromobutane is more reactive towards the phenoxide, leading to a more efficient reaction.

Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel, using a solvent system such as a mixture of petroleum ether and dichloromethane (B109758) or chloroform (B151607) and hexane. rsc.orgiucr.org Recrystallization from a suitable solvent like methanol (B129727) can be used to obtain the product as a pure, colorless solid. iucr.org

Advanced Synthetic Approaches Incorporating this compound

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly macrocycles and functionalized polymers.

Co-cyclization Protocols for Macrocycle Synthesis

This compound is extensively used in co-cyclization reactions to synthesize functionalized pillar[n]arenes, a class of macrocyclic host molecules. rsc.orgthieme-connect.combrighton.ac.uk In these reactions, this compound is reacted with another dialkoxybenzene derivative, such as 1,4-dimethoxybenzene (B90301), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) and a formaldehyde (B43269) source like paraformaldehyde. rsc.orgthieme-connect.com

The ratio of the two different monomers can be adjusted to control the composition and size of the resulting pillararene. For instance, co-cyclization of this compound and 1,4-dimethoxybenzene can lead to the formation of copillar rsc.orgarenes with varying numbers of bromobutoxy-functionalized units. rsc.orgresearchgate.netrsc.org These brominated pillararenes can then be further modified to introduce other functional groups, expanding their applications in supramolecular chemistry and materials science. rsc.orgresearchgate.net

Functional Group Interconversion Strategies

The bromine atoms in this compound are reactive sites that can be readily transformed into other functional groups through nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities. For example, the bromide can be displaced by nucleophiles such as amines, thiols, or azides to create new derivatives with tailored properties. rsc.org

One important application is the conversion of the bromo groups to azide (B81097) groups to form 1,4-bis(4-azidobutoxy)benzene. rsc.org This diazide can then be used in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to construct complex macrocyclic structures. rsc.org

Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound via the Williamson ether synthesis proceeds through a well-understood SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:

Deprotonation: The base removes the acidic protons from the hydroxyl groups of hydroquinone, generating a dianionic phenoxide species. This is a crucial step as the phenoxide is a much stronger nucleophile than the neutral hydroquinone.

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks one of the primary carbon atoms of 1,4-dibromobutane. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of configuration at that carbon (though this is not stereochemically relevant in this specific case).

Displacement: Simultaneously with the nucleophilic attack, the bromide ion, which is a good leaving group, departs from the carbon atom. This concerted process forms the ether linkage.

Second Etherification: The process is repeated at the other end of the hydroquinone molecule and with a second molecule of 1,4-dibromobutane to yield the final product, this compound.

Kinetic Studies of Ethereal Bond Formation

The formation of the ethereal bonds in this compound typically follows the principles of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In the synthesis of this compound, the reaction is between the dianion of hydroquinone (the nucleophile) and 1,4-dibromobutane (the electrophile).

The kinetics of this SN2 reaction are influenced by several factors, including the nature of the reactants, the solvent, and the presence of a catalyst. The reaction rate is dependent on the concentration of both the hydroquinone dianion and 1,4-dibromobutane.

Reaction Conditions for the Synthesis of this compound

| Reactants | Base | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| Hydroquinone, 1,4-dibromobutane | K₂CO₃ | KI | Acetone | Reflux | 1.5 days | 80% | rsc.org |

| Resorcinol, 1,4-dibromobutane | K₂CO₃ | - | Acetone | 60°C | 7 hours | - | iucr.org |

This table showcases typical reaction conditions for the synthesis of this compound, highlighting the use of a base to generate the nucleophile and a solvent to facilitate the reaction. The use of a catalyst like KI can enhance the reaction rate.

Phase-transfer catalysis (PTC) is a powerful technique to accelerate reactions between reactants in immiscible phases. psu.eduwikipedia.org In the context of synthesizing this compound, a phase-transfer catalyst can facilitate the transfer of the hydroquinone dianion from a solid or aqueous phase to an organic phase where it can react with 1,4-dibromobutane. psu.edu The use of multi-site phase-transfer catalysts (MPTC) and techniques like ultrasound irradiation can significantly enhance the reaction rate. psu.eduniscpr.res.inresearchgate.net Kinetic studies in similar systems have demonstrated that the reaction often follows a pseudo-first-order rate law. psu.edu The rate constant is influenced by the concentration of the catalyst, the base, and the reactants. niscpr.res.in

Identification and Characterization of Intermediates

The synthesis of this compound proceeds through a stepwise mechanism involving the formation of a mono-substituted intermediate before the final di-substituted product is obtained.

The primary intermediate in this reaction is 1-(4-bromobutoxy)-4-hydroxybenzene . This species is formed when one molecule of the hydroquinone dianion reacts with one molecule of 1,4-dibromobutane. The reaction then proceeds with the deprotonation of the remaining hydroxyl group, followed by a second nucleophilic attack on another molecule of 1,4-dibromobutane to yield the final product.

In phase-transfer catalyzed reactions, an intermediate complex is formed between the phase-transfer catalyst and the hydroquinone anion. For instance, with a quaternary ammonium (B1175870) salt as the catalyst (Q⁺X⁻), the active intermediate in the organic phase would be [Q⁺]₂[⁻O-C₆H₄-O⁻]. psu.edu This intermediate then reacts with 1,4-dibromobutane. psu.edu

While direct spectroscopic characterization of these transient intermediates during the reaction can be challenging, their existence is inferred from kinetic data and the isolation of mono-substituted byproducts under certain conditions. In some related etherification reactions of hydroquinone, the formation of a semiquinone radical intermediate has been proposed, particularly under specific oxidative conditions, which then reacts with the alcohol. researchgate.neteurekaselect.comresearchgate.net

Stereochemical Considerations in Butoxy Chain Formation

The formation of the butoxy chains in this compound involves a nucleophilic substitution (SN2) reaction at the primary carbon of 1,4-dibromobutane. masterorganicchemistry.com The SN2 mechanism is characterized by the inversion of stereochemistry at the reaction center.

However, in the case of 1,4-dibromobutane, the carbon atoms undergoing substitution are not chiral centers. Therefore, the formation of the C-O bond does not introduce any new stereocenters into the butoxy chain. The four-carbon chain of the butoxy group is flexible and can adopt various conformations in solution.

Crystallographic studies of this compound have shown that in the solid state, the 4-bromobutoxy side chain often adopts an extended, anti-periplanar conformation. iucr.orgiucr.org The molecule can exhibit crystallographic inversion symmetry. iucr.orgiucr.org This extended conformation minimizes steric hindrance and is energetically favorable in the crystal lattice.

Advanced Spectroscopic Characterization for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) in Structural Assignment

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule. For this compound and its derivatives, HRMS provides unambiguous confirmation of their molecular formulas by measuring the mass-to-charge ratio (m/z) with high accuracy.

In the analysis of various derivatives, HRMS has been instrumental. For instance, in the synthesis of a derivative, 4,4’-(1,4-Butylenedioxy)dibenzonitrile, HRMS (MALDI-TOF) recorded a mass-to-charge ratio of 293.1289, which corresponds to the calculated value of 293.1212 for [(M+1)+]. ust.hk Similarly, for 4,4’-(Isopropylidene) Bis[(4-bromobutoxy)-benzene], the observed m/z was 498.0855, closely matching the calculated value of 498.0592 for M+. ust.hk Another derivative, 9,9-Bis[4-(4-bromobutoxy)phenyl]fluorene, showed an m/z of 620.0741, which is in good agreement with the calculated value of 620.0749 for M+. ust.hk

Furthermore, HRMS is used to confirm the structure of precursors and related compounds. For example, the precursor ethyl 4-(4-bromobutoxy)benzoate was identified with an m/z of 301.0435 ([M+H]+), consistent with the required 301.0439. mdpi.com These examples underscore the reliability of HRMS in verifying the successful synthesis and structural integrity of these complex molecules.

Interactive Data Table: HRMS Data for this compound and its Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 4,4’-(1,4-Butylenedioxy)dibenzonitrile | [(M+1)+] | 293.1212 | 293.1289 | ust.hk |

| 4,4’-(Isopropylidene) Bis[(4-bromobutoxy)-benzene] | M+ | 498.0592 | 498.0855 | ust.hk |

| 9,9-Bis[4-(4-bromobutoxy)phenyl]fluorene | M+ | 620.0749 | 620.0741 | ust.hk |

| Ethyl 4-(4-bromobutoxy)benzoate | [[M+H]+] | 301.0439 | 301.0435 | mdpi.com |

| 1,4-bis(2-bromoethoxy)benzene | M+ | 321.9199 | 321.9199 | rsc.org |

Computational Approaches to Molecular Structure and Dynamics

Computational methods provide deep insights into the molecular structure and dynamic behavior of this compound and its derivatives, complementing experimental data.

Density Functional Theory (DFT) for Conformational Landscapes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the conformational landscapes of molecules by calculating their potential energy surfaces.

For molecules containing alkoxybenzene units, such as this compound, DFT calculations can predict the most stable conformations. Studies on similar molecules, like anisole (B1667542) and its derivatives, have shown that DFT methods can accurately determine the preferred dihedral angles and rotational barriers. researchgate.net For example, DFT calculations have been used to study the rotational isomerism of anisole, revealing that a planar conformer is the most stable, which aligns with experimental findings. researchgate.net The conformational space of phospholipids, which also contain long alkyl chains, has been successfully explored using DFT augmented with dispersion corrections, identifying multiple low-energy isomers. arxiv.org This suggests that DFT can effectively model the conformational preferences of the flexible bromobutoxy chains in this compound, considering factors like steric hindrance and intramolecular interactions.

DFT calculations have also been employed to understand the electronic properties of related systems. For instance, in the study of benzo[d]thiazole-doped polythiophenes, DFT was used to calculate bandgaps and analyze π-π stacking interactions that stabilize crystal packing. The application of DFT+U (DFT with an on-site Coulomb repulsion term) has been shown to accurately describe the band-gap and magnetic moments of iron oxides, which is crucial for understanding their surface reactivity. mdpi.com These examples highlight the versatility of DFT in providing detailed electronic and structural information.

Molecular Dynamics Simulations for Packing Predictions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the time evolution of a system, MD can predict how molecules will pack together in a crystalline solid.

The prediction of crystal packing is a complex challenge, as molecules can often arrange themselves in multiple stable forms (polymorphism). acs.org MD simulations, often in conjunction with force fields like GAFF (General Amber Force Field), are used to explore possible packing arrangements and predict the most stable crystal structures. researchgate.netdiva-portal.org

Studies on organic molecular crystals have demonstrated that MD simulations can reproduce experimental crystal structures and thermal motion with good accuracy. researchgate.net For instance, simulations of benzene (B151609) have shown that the packing patterns are generally well-reproduced. researchgate.net However, the choice of force field is critical, as some may lead to inaccurate predictions, such as the complete loss of crystal structure in benzene when simulated with the MM3 force field. researchgate.net

MD simulations are also valuable for investigating the influence of solvents on crystal morphology. nih.gov By simulating the interactions between the crystal faces and solvent molecules, it is possible to predict how the solvent will affect crystal growth and shape. nih.gov For chlorinated ethers, which share the ether linkage with this compound, analysis of electrostatic energies and contact enrichment ratios derived from crystal structure databases can reveal the driving forces behind crystal packing, such as the formation of weak C-H···O hydrogen bonds. iucr.orgiucr.org

Polymer Chemistry and Macromolecular Architectures Derived from 1,4 Bis 4 Bromobutoxy Benzene

Monomer Functionality in Step-Growth Polymerization

1,4-Bis(4-bromobutoxy)benzene serves as a classic AA-type monomer in step-growth polymerization. The two primary bromine atoms at the ends of the flexible butoxy chains act as reactive sites for nucleophilic substitution reactions. This allows it to react with a variety of difunctional nucleophiles (BB-type monomers), such as bisphenols, dithiols, or diamines, to form long-chain polymers. The resulting polymers incorporate the 1,4-dioxybenzene core and the flexible butyl chains into the backbone, influencing the material's thermal properties, solubility, and morphology.

While specific research detailing the synthesis of electroluminescent polymers directly from this compound is not extensively documented, its structure is suitable for such applications. Electroluminescent polymers typically require a conjugated backbone that facilitates charge transport and recombination, leading to light emission.

The compound could be incorporated as a flexible, non-conjugated spacer in copolymers by reacting it with monomers containing chromophoric units. For instance, polymerization with fluorescent bisphenols could yield polyesters or polyethers with emissive properties. The flexible butoxy chains could enhance the solubility and processability of otherwise rigid conjugated polymers, which is a common challenge in the fabrication of organic light-emitting diodes (OLEDs). The length of the spacer could be used to tune the photophysical properties of the resulting material by controlling the distance and interaction between chromophores.

The structure of this compound is highly amenable to the creation of supramolecular polymer networks. The terminal bromine atoms can be substituted with functional groups capable of non-covalent interactions, such as hydrogen bonding, host-guest recognition, or metal-ligand coordination.

For example, converting the bromo- groups to pyridinium salts would create a bola-amphiphilic molecule that could self-assemble in solution. More significantly, its most prominent application in this field is as a key building block for pillar[n]arenes, which are themselves major components in supramolecular chemistry. By participating in the formation of these macrocyclic hosts, it provides a pathway to materials that can be linked non-covalently through host-guest interactions to form gels, films, and other complex, stimulus-responsive networks.

Applications in Macrocyclic Host-Guest Chemistry: Pillar[n]arenes

Pillar[n]arenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture that has attracted significant interest for applications in molecular recognition, sensing, and nanomaterials. This compound has emerged as a critical monomer for synthesizing functionalized pillar[n]arenes, where the bromobutoxy groups can be retained as functional handles or serve as precursors for further modification.

The synthesis of functionalized pillar[n]arenes often involves a one-pot cyclooligomerization reaction. Specifically, A1/A2-hetero-difunctionalized pillar rsc.orgarenes can be synthesized using a co-condensation method. In one such synthesis, a pillar rsc.orgarene bearing both a bromobutoxy and a benzyloxy group was prepared, followed by the conversion of the benzyloxy group to a hydroxyl group via catalytic hydrogenation researchgate.netresearchgate.net. This approach yields a pillar rsc.orgarene with two different functional groups on the same rim, opening avenues for orthogonal functionalization and the construction of more complex supramolecular systems researchgate.net.

In the synthesis of copillar[n]arenes, where two or more different monomers are used, the feed ratio of the monomers can be adjusted to control the constitution of the resulting macrocycles. Research has shown that constitutional isomers of functionalized pillararenes can be synthesized and isolated by adjusting the feed ratio of this compound and a co-monomer like 1,4-dimethoxybenzene (B90301). This control over the monomer incorporation allows for the targeted synthesis of specific isomers, which can possess distinct physical, chemical, and host-guest properties due to the different arrangements of functional groups on the macrocycle's rim.

The functional groups appended to the pillar[n]arene rim play a crucial role in their host-guest recognition capabilities. The bromobutoxy groups can participate in intermolecular interactions and influence the binding of guest molecules within the pillar[n]arene's electron-rich cavity.

A notable example is the host-guest supramolecular inclusion complex formed between an A1/A2-bromobutoxy-hydroxy difunctionalized pillar rsc.orgarene and adiponitrile researchgate.netiucr.org. In this complex, the adiponitrile guest is stabilized within the host's cavity through multiple non-covalent interactions. Furthermore, the functional groups on the rim engage in intermolecular interactions with adjacent pillar[n]arene molecules, leading to the formation of a supramolecular dimer in the crystal structure researchgate.netiucr.org. The hydroxyl group of one pillar rsc.orgarene can form a hydrogen bond with the nitrogen atom of the adiponitrile guest encapsulated in a neighboring host molecule, while the bromobutoxy group can interact with the periphery of another pillar rsc.orgarene researchgate.net.

Table 1: Intermolecular Interactions in the PilButBrOH·ADN Host-Guest Complex

An analysis of the crystal structure of the A1/A2-bromobutoxy-hydroxy difunctionalized pillar rsc.orgarene (PilButBrOH) host with the adiponitrile (ADN) guest reveals several key stabilizing interactions.

| Interacting Atoms/Groups | Type of Interaction | Description |

| Adiponitrile Guest & Pillar rsc.orgarene Cavity | C—H⋯π and C—H⋯O | The guest molecule is held within the electron-rich cavity of the host. |

| Host Hydroxyl Group & Guest Nitrile Group | O—H⋯N Hydrogen Bond | The hydroxyl group on one host interacts with the nitrogen of the guest molecule in an adjacent complex, forming a dimer. |

| Host Bromobutoxy Group & Adjacent Host | C—H⋯Br Interaction | The terminal bromo- group on the butoxy chain interacts with a neighboring host molecule, contributing to the overall crystal packing. |

Novel Polymerization Pathways Utilizing this compound

The unique molecular structure of this compound, which features a central rigid aromatic core flanked by two flexible butyl chains terminating in reactive bromine atoms, makes it a versatile monomer for developing novel macromolecular architectures. Its application in advanced polymerization techniques opens avenues for creating polymers with tailored properties and functionalities. This section explores its potential utility in Friedel-Crafts reactions, as a precursor for Atom Transfer Radical Polymerization (ATRP), and in condensation polymerization to form porous materials.

Friedel-Crafts Reactions for Polymer Backbone Formation

Friedel-Crafts reactions, a cornerstone of C-C bond formation in organic synthesis, can be extended to polycondensation reactions to create robust polymer backbones. nsf.gov In this context, this compound can serve as a key building block, specifically as an electrophilic monomer in Friedel-Crafts alkylation polycondensation.

The reaction mechanism involves the acid-catalyzed alkylation of an aromatic co-monomer. The terminal primary alkyl bromides on the this compound molecule can be activated by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to generate carbocationic intermediates. These electrophiles then attack an electron-rich aromatic co-monomer, such as benzene (B151609), biphenyl, or diphenyl ether, leading to the formation of a new C-C bond and the elimination of HBr.

Given the bifunctional nature of this compound, this process can proceed at both ends of the molecule, leading to the growth of a linear polymer chain. The general scheme for such a polymerization is depicted below:

n Br-(CH₂)₄-O-C₆H₄-O-(CH₂)₄-Br + n Ar-H₂ → [- (CH₂)₄-O-C₆H₄-O-(CH₂)₄-Ar -]ₙ + 2n HBr

The resulting polymer architecture incorporates the rigid phenoxy core and flexible butoxy spacers from this compound, along with the aromatic unit from the co-monomer. The properties of the final polymer, such as thermal stability, solubility, and mechanical strength, can be finely tuned by the choice of the aromatic co-monomer. For instance, using a more rigid co-monomer would enhance the thermal stability of the resulting polymer.

Table 1: Potential Aromatic Co-monomers for Friedel-Crafts Polycondensation with this compound

| Co-monomer | Potential Polymer Backbone Feature | Expected Property Influence |

|---|---|---|

| Benzene | Phenyl | Introduction of simple aromatic units |

| Biphenyl | Biphenyl | Increased rigidity and thermal stability |

| Diphenyl ether | Diphenyl ether | Enhanced flexibility and solubility |

| Naphthalene | Naphthyl | Higher thermal stability and potential for specific optical properties |

Exploration of Atom Transfer Radical Polymerization (ATRP) Precursors

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edu The key to ATRP is the use of an initiator, typically an alkyl halide, which reacts with a transition-metal complex (e.g., CuBr/ligand) to generate a radical that initiates polymerization. sigmaaldrich.com

The structure of this compound, with its two terminal alkyl bromide functionalities, makes it an ideal candidate to function as a difunctional ATRP initiator. nih.gov When introduced into an ATRP system, both C-Br bonds can be reversibly activated by the catalyst complex to initiate the polymerization of vinyl monomers, such as styrene or (meth)acrylates, from both ends of the initiator molecule.

This difunctional initiation leads to the simultaneous growth of two polymer chains extending from the central 1,4-bis(butoxy)benzene core. The resulting macromolecular structure is a linear polymer with the initiator fragment located at its center. This method allows for the synthesis of well-defined ABA triblock copolymers. For example, a first ATRP reaction using monomer A would produce an A-type polymer with the initiator core in the middle. This macroinitiator can then be used to polymerize a second monomer, B, to form a B-A-B triblock copolymer.

The efficiency of this compound as an ATRP initiator would depend on factors such as the stability of the generated radical and the rate of initiation relative to propagation. Its use is analogous to other established difunctional initiators like α,α'-dibromo-p-xylene, which has been successfully used in ATRP to synthesize polymers with controlled structures. cmu.edu

Table 2: Comparison of this compound with a Standard ATRP Initiator

| Feature | This compound | α,α'-Dibromo-p-xylene |

|---|---|---|

| Initiating Sites | 2 (Primary alkyl bromide) | 2 (Benzylic bromide) |

| Core Structure | Flexible ether linkages | Rigid aromatic |

| Potential Polymer Architecture | Linear, ABA Triblock Copolymers | Linear, ABA Triblock Copolymers |

| Solubility Influence | Likely enhances solubility of the initiator and resulting polymer core | More rigid core |

Condensation Polymerization Mechanisms for Porous Polymer Materials

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, permanent porosity, and robust chemical and thermal stability. tamu.edu These properties make them suitable for applications in gas storage, separation, and catalysis. researchgate.net The synthesis of POPs typically involves the reaction of rigid molecular building blocks to create a highly cross-linked, three-dimensional network that prevents efficient packing, thus generating intrinsic microporosity. rsc.orgresearchgate.net

This compound can be employed as a linear, semi-flexible linker in condensation reactions with multi-functional, rigid monomers to construct porous polymer networks. Its terminal bromide groups are suitable for various coupling reactions. For example, it can undergo Williamson ether synthesis with a trifunctional or tetrafunctional phenol, such as 1,3,5-trihydroxybenzene or tetraphenolethane, under basic conditions. The resulting polyether network would be built from rigid aromatic nodes connected by the flexible bis(butoxy)benzene linkers.

The Brunauer-Emmett-Teller (BET) surface area and pore size of the resulting porous polymer can be tuned by adjusting the length and geometry of the linker (this compound) and the connectivity of the rigid node (the co-monomer).

Table 3: Potential Co-monomers for Porous Polymer Synthesis

| Co-monomer (Node) | Polymerization Type | Resulting Linkage | Expected Network Structure |

|---|---|---|---|

| 1,3,5-Trihydroxybenzene | Williamson Ether Synthesis | Ether | 3D Polyether Network |

| Tetrakis(4-hydroxyphenyl)methane | Williamson Ether Synthesis | Ether | 3D Polyether Network with tetrahedral nodes |

| 1,3,5-Triphenylbenzene | Friedel-Crafts Alkylation | Alkyl | 3D Hydrocarbon Network |

| Tetraphenylmethane | Friedel-Crafts Alkylation | Alkyl | 3D Hydrocarbon Network with tetrahedral nodes |

Derivatization and Functionalization Strategies Based on 1,4 Bis 4 Bromobutoxy Benzene

Synthesis of Chemically Modified Derivatives

The presence of two primary alkyl bromide groups in 1,4-Bis(4-bromobutoxy)benzene allows for a range of nucleophilic substitution reactions, enabling the introduction of diverse functional moieties. This section explores the synthesis of several key classes of derivatives.

Generation of Chalcone (B49325) Derivatives via Condensation Reactions

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one framework, are a significant class of compounds with diverse biological and optical applications. Derivatives of this compound can be elaborated into chalcone structures through a multi-step synthetic sequence. A plausible route involves the initial conversion of the terminal bromides to a more reactive functional group suitable for Claisen-Schmidt condensation.

A hypothetical synthetic pathway could commence with the reaction of this compound with a protected acetophenone (B1666503) derivative, for instance, 4-hydroxyacetophenone, under Williamson ether synthesis conditions. This would yield a bis(acetophenone) ether intermediate. Subsequent deprotection followed by a base-catalyzed Claisen-Schmidt condensation with a suitable aromatic aldehyde would generate the target chalcone derivative. ijarsct.co.inrjlbpcs.comresearchgate.net The general reaction is outlined below:

Step 1: Synthesis of Bis(acetophenone) Intermediate

This compound can be reacted with two equivalents of a hydroxyacetophenone (e.g., 4-hydroxyacetophenone) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Step 2: Claisen-Schmidt Condensation

The resulting bis(acetophenone) derivative can then undergo a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a strong base like sodium hydroxide (B78521) (NaOH) in an alcoholic solvent. nih.gov

A variety of substituted benzaldehydes can be employed in this reaction to generate a library of chalcone derivatives with diverse substitution patterns on the pendant aromatic ring. rjlbpcs.comresearchgate.net

| Reactant 1 (Bis-acetophenone derivative from this compound) | Reactant 2 (Aromatic Aldehyde) | Catalyst | Resulting Chalcone Derivative Structure (General) |

|---|---|---|---|

| 1,4-Bis(4-(4-acetylphenoxy)butoxy)benzene | Benzaldehyde | NaOH/EtOH | Ar-CO-CH=CH-Ph |

| 1,4-Bis(4-(4-acetylphenoxy)butoxy)benzene | 4-Methoxybenzaldehyde | KOH/MeOH | Ar-CO-CH=CH-C₆H₄-OCH₃ |

| 1,4-Bis(4-(4-acetylphenoxy)butoxy)benzene | 4-Nitrobenzaldehyde | NaOH/EtOH | Ar-CO-CH=CH-C₆H₄-NO₂ |

Formation of Substituted Benzophenone (B1666685) Analogues

Benzophenones are valuable synthons in organic chemistry and are known for their photochemical properties. The synthesis of benzophenone analogues from this compound can be achieved through Friedel-Crafts acylation, a classic method for forming aryl ketones. beilstein-journals.orgnih.gov

In a typical procedure, the bis(butoxy)benzene core can be acylated using a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). beilstein-journals.orgresearchgate.net The alkoxy groups on the central benzene (B151609) ring are activating and ortho-, para-directing. Given the para-substitution of the butoxy chains, acylation is expected to occur at the ortho positions.

Hypothetical Friedel-Crafts Acylation Reaction:

A mixture of this compound and a substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) would be treated with a Lewis acid catalyst at a controlled temperature.

| Substrate | Acylating Agent | Lewis Acid Catalyst | Expected Benzophenone Analogue |

|---|---|---|---|

| This compound | Benzoyl chloride | AlCl₃ | 1,4-Bis(4-bromobutoxy)-2,5-dibenzoylbenzene |

| This compound | 4-Chlorobenzoyl chloride | FeCl₃ | 1,4-Bis(4-bromobutoxy)-2,5-bis(4-chlorobenzoyl)benzene |

| This compound | Anisoyl chloride | AlCl₃ | 1,4-Bis(4-bromobutoxy)-2,5-bis(4-methoxybenzoyl)benzene |

It is important to note that Friedel-Crafts reactions can sometimes be limited by side reactions or deactivation of the catalyst. However, the electron-donating nature of the alkoxy groups should facilitate the acylation process. libretexts.org

Preparation of Other Bromobutoxybenzene Scaffolds (e.g., 1-Bromo-4-(4-bromobutoxy)-2-(trifluoromethyl)benzene)

The synthesis of more complex bromobutoxybenzene scaffolds, such as those incorporating trifluoromethyl groups, requires a multi-step approach. The introduction of a trifluoromethyl group often involves specialized reagents and reaction conditions. beilstein-journals.org

A possible synthetic route to 1-Bromo-4-(4-bromobutoxy)-2-(trifluoromethyl)benzene could start from a commercially available trifluoromethyl-substituted phenol.

Proposed Synthetic Pathway:

Alkylation of a substituted phenol: 4-Bromo-3-(trifluoromethyl)phenol could be alkylated with 1,4-dibromobutane (B41627) under basic conditions to introduce the bromobutoxy chain.

Bromination: Alternatively, starting from a trifluoromethyl-substituted anisole (B1667542), a bromination reaction could be performed, followed by ether cleavage and subsequent alkylation with 1,4-dibromobutane. The synthesis of related brominated trifluoromethyl benzene derivatives has been reported, often employing brominating agents in the presence of a strong acid. google.com

The precise regioselectivity of bromination would depend on the directing effects of the existing substituents on the aromatic ring.

Impact of Structural Modification on Functional Properties

The derivatization of this compound significantly influences the functional properties of the resulting molecules. By strategically introducing different chemical moieties, it is possible to fine-tune their electronic, photophysical, and supramolecular characteristics.

Alteration of Electronic and Photophysical Characteristics in Derivatives

The electronic and photophysical properties of the derivatives are intrinsically linked to their molecular structure. The introduction of chromophoric units like chalcones and benzophenones, as well as electron-donating or electron-withdrawing substituents, can dramatically alter their absorption and emission profiles.

Chalcone Derivatives:

Chalcones are known for their intramolecular charge transfer (ICT) characteristics, which are highly sensitive to the electronic nature of the substituents on the aromatic rings. nih.govresearchgate.net The presence of the bis(butoxy)benzene core, which is electron-donating, is expected to influence the ICT process.

Absorption and Emission: Chalcone derivatives with electron-donating groups on one aromatic ring and electron-withdrawing groups on the other often exhibit red-shifted absorption and emission spectra. manipal.edu The flexible butoxy linkers may also influence the extent of π-conjugation and, consequently, the photophysical properties. nih.gov

Quantum Yields: The fluorescence quantum yields of chalcones can be modulated by the substituents. Generally, rigid structures and the presence of electron-donating groups can enhance fluorescence. nih.gov

Benzophenone Analogues:

Benzophenone and its derivatives are well-known for their efficient intersystem crossing to the triplet state upon photoexcitation. scialert.netmdpi.com

Electronic Transitions: The absorption spectra of benzophenones are characterized by n→π* and π→π* transitions. The position and intensity of these bands can be altered by substituents on the aromatic rings. Alkoxy groups, being electron-donating, can cause a bathochromic (red) shift in the π→π* transition. researchgate.net

Luminescence: While most benzophenones are weakly fluorescent at room temperature, they often exhibit strong phosphorescence at low temperatures. The nature and position of substituents can affect the rates of intersystem crossing and phosphorescence. mdpi.com

| Derivative Type | Structural Modification | Expected Impact on Electronic/Photophysical Properties |

|---|---|---|

| Chalcone | Introduction of electron-donating groups (e.g., -OCH₃) on the pendant aryl ring. | Bathochromic shift in absorption and emission spectra; potential increase in fluorescence quantum yield. nih.govmanipal.edu |

| Chalcone | Introduction of electron-withdrawing groups (e.g., -NO₂) on the pendant aryl ring. | Enhanced intramolecular charge transfer; potential quenching of fluorescence. |

| Benzophenone | Acylation at the 2,5-positions of the central benzene ring. | Red-shift of the π→π* absorption band; efficient intersystem crossing to the triplet state. researchgate.net |

| Benzophenone | Substitution on the pendant benzoyl rings. | Further tuning of absorption maxima and phosphorescence characteristics. scialert.net |

Tuning of Supramolecular Recognition Capabilities

The flexible butoxy chains and the central aromatic core of this compound derivatives make them interesting candidates for the construction of supramolecular assemblies. The ability of these molecules to engage in non-covalent interactions can be tuned by chemical modification.

Host-Guest Chemistry: The introduction of recognition motifs, such as crown ether-like structures formed by the flexible alkoxy chains, could lead to the development of host molecules for specific guest species. Crown ethers are well-known for their ability to bind cations through ion-dipole interactions. rsc.orgrsc.org

Hydrogen Bonding and π-π Stacking: The incorporation of functional groups capable of hydrogen bonding (e.g., amides, hydroxyls) or extended aromatic systems can direct the self-assembly of these molecules into well-defined supramolecular architectures. For instance, benzene bisamides are known to form ordered structures through hydrogen bonding. nih.govnih.gov The flexible linkers in the this compound derivatives could provide the conformational freedom necessary for optimal intermolecular interactions.

By carefully selecting the derivatizing agents, it is possible to program the supramolecular behavior of these molecules, leading to the formation of materials with tunable morphologies and surface properties. nih.gov

Advanced Analytical and Characterization Methodologies for 1,4 Bis 4 Bromobutoxy Benzene Based Research

Chromatographic Techniques for Purification and Analysis

Chromatography is an indispensable tool for the separation, identification, and purification of 1,4-Bis(4-bromobutoxy)benzene and the polymers derived from it. Different chromatographic methods are employed based on the specific analytical goal, from isolating the pure monomer to determining the molecular weight distribution of a polymer.

Following the synthesis of this compound, column chromatography is a standard and effective method for its isolation and purification from unreacted starting materials, catalysts, and reaction byproducts. The principle of this technique relies on the differential adsorption of components in a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

In a typical application, a glass column is packed with a slurry of an adsorbent, most commonly silica (B1680970) gel. The crude reaction mixture containing this compound is dissolved in a minimal amount of solvent and loaded onto the top of the column. A solvent system, or eluent, is then passed through the column. The polarity of the eluent is carefully chosen; a non-polar solvent system is often used initially, with polarity gradually increased by mixing in a more polar solvent. For compounds like this compound, a gradient elution starting with a non-polar solvent like petroleum ether or hexane, followed by the gradual introduction of a more polar solvent such as ethyl acetate, is effective. rsc.org The separated components are collected in fractions as they exit the column, and the solvent is evaporated to yield the purified compound.

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | The solvent system that carries the mixture through the column. | Gradient of Petroleum Ether (PE) and Ethyl Acetate (EA) |

| Elution Process | The process of passing the mobile phase through the column. | Begins with 100% PE, gradually increasing the percentage of EA. |

| Sample Loading | Method of introducing the crude product to the column. | Dissolved in a minimum volume of dichloromethane (B109758) or the initial eluent. |

| Fraction Collection | Collection of the eluate in separate tubes for analysis. | Monitored by Thin-Layer Chromatography (TLC) to identify fractions containing the pure product. |

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to assess the purity of this compound and to separate it from closely related isomers or impurities that may not be resolved by standard column chromatography. Reversed-phase HPLC is the most common mode for this type of analysis.

In this method, the sample is dissolved in a suitable solvent and injected into the HPLC system. It is carried by a liquid mobile phase through a column packed with a non-polar stationary phase, typically octadecylsilane (C18). researchgate.net The separation is based on the partitioning of the analyte between the mobile phase and the stationary phase. More polar components will have a greater affinity for the polar mobile phase and elute faster, while less polar components will be retained longer by the non-polar stationary phase. For benzene (B151609) derivatives, a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water is common. researchgate.netresearchgate.net A UV detector is typically used for detection, as the benzene ring in the molecule absorbs UV light, commonly at a wavelength of 254 nm. researchgate.net

| Parameter | Description | Typical Value/Condition |

| Technique | High-resolution separation based on polarity. | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase | The non-polar packing material inside the column. | ODS-C18 (5 µm particle size) |

| Mobile Phase | The polar solvent system that elutes the sample. | Isocratic or gradient mixture of Acetonitrile and Water. researchgate.net |

| Flow Rate | The speed at which the mobile phase is pumped. | 1.0 mL/min |

| Detection | Method used to detect the compound as it elutes. | UV-Vis Detector set at 254 nm. researchgate.net |

| Temperature | Operating temperature for the column. | Ambient or controlled (e.g., 40 °C) |

When this compound is used as a monomer to create polymers, such as aromatic polyethers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of the resulting polymer. This information is critical as it directly influences the material's mechanical, thermal, and rheological properties.

The GPC/SEC process separates polymer molecules based on their hydrodynamic volume in solution. A dilute polymer solution is injected into a column packed with porous, cross-linked gel beads. Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller chains can diffuse into the pores, increasing their path length and causing them to elute later. The system is calibrated with polymer standards of known molecular weights (e.g., polystyrene or polymethylmethacrylate) to create a calibration curve of elution volume versus log of molecular weight. From this calibration, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample polymer can be determined.

| Parameter | Description | Representative Finding |

| Number-Average Molecular Weight (Mn) | The statistical average molecular weight of all polymer chains in the sample. | 45,000 g/mol |

| Weight-Average Molecular Weight (Mw) | An average that accounts for the contribution of larger chains. | 92,000 g/mol |

| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution (Mw/Mn). | 2.04 |

| Solvent/Mobile Phase | The solvent used to dissolve the polymer and carry it through the columns. | Tetrahydrofuran (THF) or Chloroform (B151607) |

| Detector | The instrument used to measure the polymer concentration as it elutes. | Refractive Index (RI) Detector |

Thermal Characterization of Derived Materials

The thermal properties of polymers synthesized from this compound are critical for determining their processing conditions and service temperature limits.

Thermogravimetric Analysis (TGA) is used to measure the thermal stability of a material by monitoring the change in its mass as a function of temperature in a controlled atmosphere. researchgate.net For polymers derived from this compound, TGA provides key data on decomposition temperatures, the amount of volatile content, and the formation of a thermally stable char.

A small sample of the polymer is placed in a crucible on a microbalance inside a furnace. The temperature is increased at a constant rate (e.g., 10 °C/min), and the sample's weight is continuously recorded. The analysis can be run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative stability. researchgate.net The resulting TGA curve plots percent weight loss versus temperature, from which the onset temperature of decomposition (Td) and the percentage of residual mass (char yield) at a high temperature can be determined. A higher decomposition temperature and a higher char yield are indicative of greater thermal stability.

| Parameter | Atmosphere: Nitrogen | Atmosphere: Air |

| Onset Decomposition Temp. (Td, 5% wt. loss) | The temperature at which the polymer loses 5% of its initial weight. | 485 °C |

| Temperature of Max. Decomposition Rate (Tmax) | The temperature at which the rate of weight loss is highest. | 510 °C |

| Char Yield at 800 °C | The percentage of material remaining at 800 °C. | 45% |

Rheological and Solution Property Measurements for Polymeric Systems

The flow behavior (rheology) of polymers derived from this compound is fundamental to understanding their processability via techniques like injection molding or extrusion. Both melt and solution rheology provide valuable insights.

Melt rheology is often studied using a rotational or capillary rheometer to measure viscosity as a function of shear rate and temperature. For high-performance aromatic polymers like polyethers, these measurements reveal the optimal temperature range for processing and can indicate the presence of shear-thinning behavior, where viscosity decreases as the shear rate increases. The storage modulus (G') and loss modulus (G'') can also be determined, providing information on the material's elastic and viscous properties, respectively. mdpi.com

Solution property measurements, such as inherent viscosity, are simpler methods to gauge the relative molecular weight of a polymer. By measuring the flow time of a dilute polymer solution through a capillary viscometer, one can calculate the inherent viscosity, which correlates with the polymer's molar mass. researchgate.net This is a rapid and effective tool for quality control and for monitoring the progress of a polymerization reaction. Higher inherent viscosity values generally indicate the formation of higher molecular weight polymers. researchgate.net

Dynamic Light Scattering (DLS) for Polymer Sizing

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and polymers in suspension or solution. The method is based on the principle that particles in a liquid are in constant random motion due to collisions with solvent molecules, a phenomenon known as Brownian motion. This motion causes the intensity of laser light scattered by the particles to fluctuate over time. By analyzing these fluctuations, DLS can determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

In the context of research involving polymers synthesized from this compound, DLS is employed to characterize the size of the resulting polymer chains or aggregates in a given solvent. This information is critical as the size of the polymer can significantly influence its physical and chemical properties, such as its solubility, viscosity, and performance in various applications.

Research Findings:

Below is a hypothetical data table illustrating the type of information that could be obtained from DLS measurements on a series of block copolymers synthesized using this compound.

| Polymer Sample | Composition (molar ratio) | Solvent | Hydrodynamic Radius (Rh), nm | Polydispersity Index (PDI) |

|---|---|---|---|---|

| BCP-1 | This compound / Monomer X (1:1) | Tetrahydrofuran (THF) | 55.2 | 0.15 |

| BCP-2 | This compound / Monomer X (1:2) | Tetrahydrofuran (THF) | 78.9 | 0.18 |

| BCP-3 | This compound / Monomer Y (1:1) | Dimethylformamide (DMF) | 63.5 | 0.21 |

This table is illustrative and based on typical DLS results for block copolymers.

The Polydispersity Index (PDI) is a measure of the width of the size distribution. A PDI value below 0.2 generally indicates a monodisperse or narrowly distributed sample, which is often desirable for achieving well-defined material properties.

Viscosity Measurements of Polymer Solutions

Viscosity is a measure of a fluid's resistance to flow and is a fundamental property of polymer solutions. The viscosity of a polymer solution is dependent on several factors, including the polymer's molecular weight, concentration, the solvent used, and the temperature. By measuring the viscosity of polymer solutions at different concentrations, one can extrapolate to determine the intrinsic viscosity, which is directly related to the polymer's molecular weight through the Mark-Houwink equation.

Viscosity measurements are essential in the study of polymers derived from this compound as they provide a means to estimate the average molecular weight of the synthesized polymers, which is a critical parameter influencing their mechanical and thermal properties.

Research Findings:

In polymer synthesis, achieving a high molecular weight is often a primary goal. Viscosity measurements serve as a practical method to monitor the progress of a polymerization reaction and to characterize the final product. For example, in the synthesis of copolymers using this compound, the intrinsic viscosity can be used to compare the molecular weights of polymers produced under different reaction conditions.

The following table presents hypothetical data from viscosity measurements of a polymer series, demonstrating how intrinsic viscosity can be correlated with molecular weight.

| Polymer Sample | Concentration (g/dL) | Relative Viscosity (η_rel) | Specific Viscosity (η_sp) | Intrinsic Viscosity [η] (dL/g) | Viscosity-Average Molecular Weight (Mv) |

|---|---|---|---|---|---|

| Polymer A | 0.2 | 1.10 | 0.10 | 0.45 | 50,000 |

| 0.4 | 1.22 | 0.22 | |||

| 0.6 | 1.35 | 0.35 | |||

| Polymer B | 0.2 | 1.15 | 0.15 | 0.68 | 85,000 |

| 0.4 | 1.32 | 0.32 | |||

| 0.6 | 1.51 | 0.51 |

This table is illustrative. The Viscosity-Average Molecular Weight (Mv) is calculated using the Mark-Houwink equation, [η] = K * Mv^a, where K and a are constants specific to the polymer-solvent system.

These advanced analytical and characterization methodologies, DLS and viscosity measurements, are indispensable tools in the research and development of polymers based on this compound. They provide the fundamental data necessary to understand and control the molecular characteristics of these polymers, which in turn dictates their macroscopic properties and potential applications.

Future Research Directions and Emerging Applications of 1,4 Bis 4 Bromobutoxy Benzene

Exploration of Novel Monomer Reactivity and Polymerization Methods

The presence of two terminal bromine atoms in 1,4-Bis(4-bromobutoxy)benzene makes it an ideal monomer for various polymerization reactions. Future research is poised to explore its reactivity in greater detail and develop novel polymerization methods to synthesize advanced polymers with tailored properties.

One of the primary areas of investigation will likely be the optimization of polycondensation reactions. Polycondensation is a step-growth polymerization in which monomers combine to form polymers with the elimination of small molecules like water or hydrogen bromide. The reaction of this compound with various di-nucleophiles, such as bisphenols or diamines, can lead to the formation of polyethers or polyamines with diverse properties. Future studies will likely focus on exploring a wider range of co-monomers and catalysts to control the molecular weight, polydispersity, and microstructure of the resulting polymers.

Furthermore, the exploration of controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, could open up new avenues for the synthesis of well-defined block copolymers. These methods would allow for the precise control over the polymer architecture, leading to materials with highly specific and predictable properties. The terminal bromine atoms of this compound can act as initiating sites for these controlled radical polymerizations.

Another promising area of research is the use of this compound in cycloaddition reactions, such as [2+2] or [4+4] cycloadditions, to create novel macrocyclic structures or polymers with cyclic units in their backbone. These cyclic structures can impart unique properties to the resulting materials, such as enhanced thermal stability and different solubility characteristics.

The reactivity of the ether linkages in the monomer is another aspect that warrants further investigation. While generally stable, these linkages could potentially be cleaved under specific conditions, offering a route for the degradation or modification of the resulting polymers. This could be particularly interesting for applications requiring biodegradable or recyclable materials.

Design and Synthesis of Advanced Functional Materials for Optoelectronics and Sensing

The aromatic core and the flexible butoxy chains of this compound make it a promising building block for the design and synthesis of advanced functional materials for optoelectronic and sensing applications. The ability to modify both the aromatic core and the terminal bromine atoms allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

In the field of optoelectronics, future research could focus on incorporating this compound into conjugated polymers. By reacting it with monomers containing chromophoric units, it is possible to create polymers with tailored absorption and emission properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The flexible butoxy chains can enhance the solubility and processability of these otherwise rigid conjugated polymers, which is a significant advantage for device fabrication.

For sensing applications, the this compound unit can be functionalized to create receptors for specific analytes. The terminal bromine atoms can be replaced with various functional groups that can interact with target molecules through hydrogen bonding, electrostatic interactions, or coordination chemistry. The changes in the photophysical properties of the material upon binding with the analyte can then be used as a sensing signal. For instance, the development of fluorescent sensors for the detection of metal ions, anions, or small organic molecules is a promising research direction.

One specific example of a material synthesized using a related compound is a co-pillar[3+2]arene that incorporates two this compound units and three 1,4-dimethoxybenzene (B90301) units. While the primary focus of that study was on the synthesis and characterization of the macrocycle, such structures have the potential to be used as host molecules in sensing applications, where the cavity of the pillararene can selectively bind to guest molecules.

Development of Supramolecular Assemblies and Smart Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful tool for the bottom-up fabrication of complex and functional materials. The molecular structure of this compound provides several handles for directing its self-assembly into well-defined supramolecular structures.

The terminal bromine atoms can participate in halogen bonding, a directional non-covalent interaction that has been increasingly utilized in crystal engineering and supramolecular chemistry. By carefully choosing the halogen bond donors and acceptors, it is possible to control the assembly of this compound into one-, two-, or three-dimensional networks. Research on the supramolecular interactions of a similar compound, 1,4-dibromo-2,5-bis(phenylalkoxy)benzene, has revealed the importance of C–Br...π(arene) interactions in directing the solid-state packing. This suggests that similar interactions could be exploited in the self-assembly of this compound derivatives.

Furthermore, the aromatic core can engage in π-π stacking interactions, while the flexible butoxy chains can provide van der Waals interactions, further stabilizing the supramolecular assemblies. By modifying the terminal bromine atoms with functional groups capable of forming hydrogen bonds or metal-ligand coordination bonds, a wider range of self-assembled structures with diverse morphologies and properties can be accessed.

The development of "smart" materials, which can respond to external stimuli such as light, temperature, or pH, is another exciting research avenue. Polymers and supramolecular assemblies based on this compound could be designed to exhibit stimuli-responsive behavior. For example, by incorporating photo-isomerizable units into the polymer backbone, light-responsive materials that can change their shape or properties upon irradiation could be created. Similarly, the incorporation of pH-sensitive groups could lead to materials that swell or shrink in response to changes in pH.

Theoretical Predictions and Computational Design of New Derivatives and Applications

Theoretical calculations and computational modeling are indispensable tools for understanding the properties of molecules and for designing new materials with desired functionalities. In the context of this compound, computational studies can provide valuable insights into its reactivity, conformational preferences, and electronic properties, thereby guiding the experimental design of new derivatives and applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of this compound and its derivatives. These calculations can predict key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the optoelectronic properties of the materials. By systematically modifying the structure of the molecule in silico, researchers can screen for derivatives with optimal electronic properties for specific applications, such as improved charge transport in organic transistors or tailored absorption spectra for solar cells.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of polymers and supramolecular assemblies based on this compound. These simulations can provide insights into the self-assembly process, the morphology of the resulting structures, and the mechanical properties of the materials. For instance, MD simulations could be used to predict the most stable packing arrangements of this compound derivatives in the solid state, which is crucial for understanding their charge transport properties.

Computational studies can also be used to predict the reactivity of this compound in different polymerization reactions. By calculating the activation energies for various reaction pathways, researchers can identify the most favorable conditions for synthesizing polymers with desired microstructures. This can help to streamline the experimental workflow and accelerate the discovery of new materials.

A study on related 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives has already demonstrated the utility of combining experimental characterization with computational analysis to understand the packing interactions in the solid state. Similar integrated approaches will be crucial for unlocking the full potential of this compound and its derivatives in the future.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Bis(4-bromobutoxy)benzene?

- Methodology : The compound can be synthesized via nucleophilic substitution. A typical approach involves reacting 1,4-dihydroxybenzene with 1,4-dibromobutane under alkaline conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical for yield improvement. For instance, Kanto Reagents catalogs highlight brominated ethers synthesized under inert atmospheres using aprotic solvents like THF or DMF . Purification often employs column chromatography or recrystallization, with purity verified via melting point analysis (e.g., 106–110°C for analogous brominated compounds) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns and bromobutoxy chain integration. For example, splitting patterns in H NMR can distinguish between para-substituted benzene derivatives .

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H] or [M-Br] fragments).

- X-ray Crystallography : Employ SHELX software for structure refinement. SHELXL is widely used for small-molecule crystallography, particularly for resolving bond angles and torsional strains in brominated aromatics .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated aromatic ethers?

- Methodology :

- Cross-Validation : Compare NMR, IR, and MS data with computational predictions (e.g., DFT simulations for vibrational frequencies or C chemical shifts).

- Isotopic Labeling : Use deuterated solvents or Br isotopes to clarify splitting patterns in overlapping signals .

- Crystallographic Validation : Resolve ambiguities in substituent positioning via single-crystal X-ray diffraction, leveraging SHELX’s robust refinement algorithms .

Q. What mechanistic insights exist for the photodegradation of brominated aromatic ethers?

- Methodology :

- Steady-State Photolysis : Irradiate the compound in acetonitrile at 254 nm and analyze photoproducts via HPLC or GC-MS. For 1,4-bis(phenylsulfonyloxy)benzene, S–O cleavage generates sulfonyl radicals, leading to Fries rearrangement or acid formation (e.g., benzenesulfonic acid) .

- Triplet-State Involvement : Use time-resolved spectroscopy to detect triplet intermediates, which are critical in photo-Fries pathways .

Q. How can computational modeling optimize the design of brominated ethers for material science applications?

- Methodology :

- Molecular Dynamics (MD) : Simulate thermal stability and conformational flexibility of the bromobutoxy chains.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in cross-coupling reactions .

- Crystal Packing Analysis : Tools like Mercury (CCDC) can model supramolecular interactions (e.g., halogen bonding) for crystal engineering .

Q. What strategies mitigate side reactions during the synthesis of brominated ethers?

- Methodology :

- Temperature Control : Maintain reactions below 60°C to prevent Br elimination or ether cleavage.

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) groups to direct regioselectivity .

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

Data Contradiction Analysis Example

Scenario : Discrepancy between theoretical and experimental H NMR chemical shifts.

- Resolution Steps :

- Re-examine solvent effects (e.g., DMSO vs. CDCl) on proton deshielding.

- Verify sample purity via TLC or melting point analysis to rule out impurities.

- Compare with analogous compounds in catalogs (e.g., 4-bromobenzyl alcohol, δ 7.3–7.5 ppm for aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。